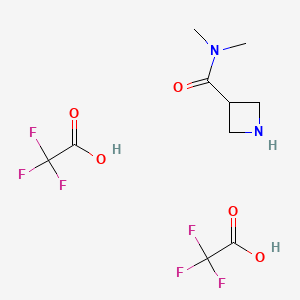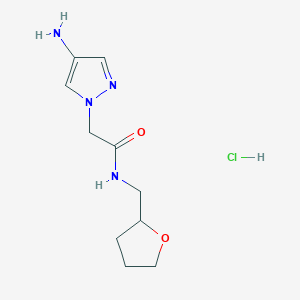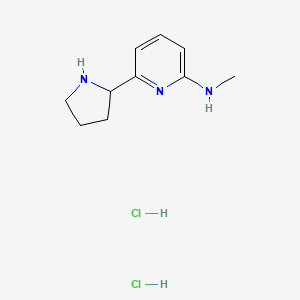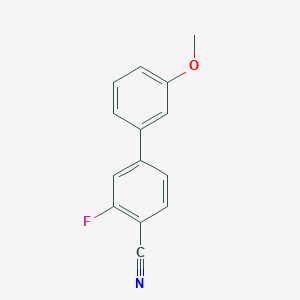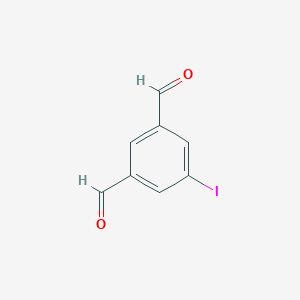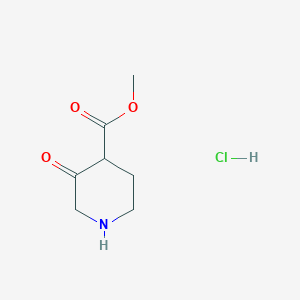
2-(吡啶-4-基)嘧啶-5-腈
描述
The compound “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” is a type of pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the density, melting point, and boiling point can be determined .科学研究应用
抗纤维化活性
2-(吡啶-4-基)嘧啶-5-腈衍生物已被发现具有抗纤维化活性 . 在一项研究中,设计、合成了一系列新型 2-(吡啶-2-基)嘧啶衍生物,并评估了它们对永生化大鼠肝星状细胞 (HSC-T6) 的生物活性。 一些化合物被发现比吡非尼酮和 Bipy55′DC 具有更好的抗纤维化活性 .
抗菌活性
嘧啶衍生物,包括 2-(吡啶-4-基)嘧啶-5-腈,已知具有抗菌活性 . 它们已被用于开发抗击各种微生物感染的药物 .
抗病毒活性
据报道,嘧啶衍生物也显示出抗病毒活性 . 它们有可能用于开发抗病毒药物 .
抗癌活性
2-(吡啶-4-基)嘧啶-5-腈衍生物已被设计为表皮生长因子受体 (EGFR) 的 ATP 模拟酪氨酸激酶抑制剂 . 这些化合物被合成并评估了它们对四种人类肿瘤细胞系的小组体外细胞毒活性 .
抗结核活性
据报道,嘧啶衍生物具有抗结核活性 . 它们有可能用于开发治疗结核病的药物 .
抗炎和镇痛活性
嘧啶衍生物已知具有抗炎和镇痛活性 . 它们已被用于开发用于控制疼痛和炎症的药物 .
抗氧化活性
据报道,嘧啶衍生物显示出抗氧化活性 . 它们有可能用于开发用于控制氧化应激相关疾病的药物 .
降压活性
作用机制
Target of Action
The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .
Cellular Effects
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .
属性
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



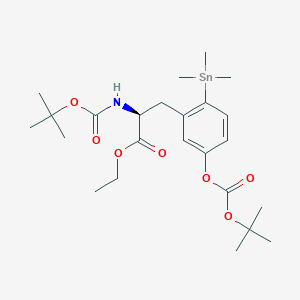





![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
